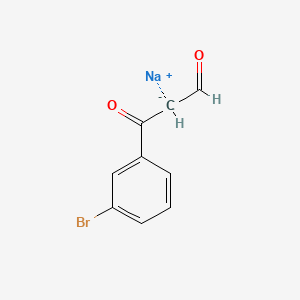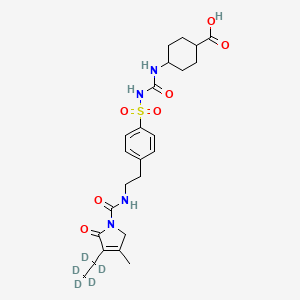
反式-羧基格列美脲-d5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“trans-Carboxy Glimepiride-d5” is an active labelled metabolite of Glimepiride . It is available for purchase as a high-quality reference standard for pharmaceutical testing .
Molecular Structure Analysis
The molecular formula of “trans-Carboxy Glimepiride-d5” is C24H27D5N4O7S . The molecular weight is 525.63 .Chemical Reactions Analysis
While specific chemical reactions involving “trans-Carboxy Glimepiride-d5” are not available, it’s known that Glimepiride, the parent compound, undergoes a two-step process mediated by the cytochrome P450 (CYP) isoform CYP2C9 and cytosolic enzymes .科学研究应用
透皮给药系统
格列美脲透皮贴剂,包括纳米囊泡制剂和脂质体制剂,已被开发用于延长药物释放、减少给药频率、减轻与口服给药相关的副作用。这些研究在控释、增强渗透和减少首过代谢方面显示出有希望的结果 (Kumari, 2020; Ahmed et al., 2016)。
药代动力学研究
液相色谱和质谱方法已被用于同时测定人血浆中的格列美脲及其代谢物,有助于了解其代谢途径并帮助优化给药方案 (Noh et al., 2011)。
提高生物利用度
已开发出纳米结构脂质载体和胶束等制剂,以提高格列美脲通过生物膜的溶解度和渗透性,旨在提高其生物利用度和治疗效果 (Basahih et al., 2020)。
控释制剂
研究还集中在开发壳聚糖薄膜、自乳化给药系统 (SNEDDS) 和复合微珠,用于格列美脲的控释,旨在在较长时间内维持稳定的治疗水平,从而提高患者依从性和治疗效果 (Ammar et al., 2008; Shah et al., 2013; Bera et al., 2018)。
药物合成与表征
格列美脲及其异构体合成的研究提供了对更高效、更安全的生产方法的见解,这对于开发高质量药品至关重要 (Tanwar et al., 2017; Patil et al., 2009)。
作用机制
Target of Action
The primary target of trans-Carboxy Glimepiride-d5, a metabolite of Glimepiride , is the pancreatic beta cells . These cells play a crucial role in the regulation of blood glucose levels by secreting insulin, a hormone that reduces blood glucose levels .
Mode of Action
trans-Carboxy Glimepiride-d5, like Glimepiride, works by stimulating the secretion of insulin granules from pancreatic islet beta cells . This is achieved by blocking ATP-sensitive potassium channels (K_ATP channels), causing depolarization of the beta cells . This depolarization triggers the release of insulin, which then acts on various cells in the body to promote the uptake and storage of glucose, thereby lowering blood glucose levels .
Biochemical Pathways
The action of trans-Carboxy Glimepiride-d5 primarily affects the insulin signaling pathway . By stimulating the release of insulin, it enhances the activity of this pathway, leading to increased glucose uptake, glycogen synthesis, and fat storage, while decreasing gluconeogenesis . The overall effect is a reduction in blood glucose levels .
Result of Action
The primary result of the action of trans-Carboxy Glimepiride-d5 is a decrease in blood glucose levels . This is achieved through the increased secretion of insulin from pancreatic beta cells and the subsequent increase in glucose uptake and storage in various cells throughout the body .
Action Environment
The action, efficacy, and stability of trans-Carboxy Glimepiride-d5 can be influenced by various environmental factors. For instance, factors such as diet, exercise, stress, and co-existing medical conditions can affect blood glucose levels and thus the efficacy of trans-Carboxy Glimepiride-d5. Additionally, genetic variations, particularly in the CYP2C9 enzyme, can influence the metabolism of Glimepiride and its metabolites, potentially affecting their action and efficacy
安全和危害
未来方向
While specific future directions for “trans-Carboxy Glimepiride-d5” are not available, research in controlled drug delivery systems, including those involving Glimepiride, is ongoing . This could potentially lead to advancements in the delivery and efficacy of drugs like “trans-Carboxy Glimepiride-d5”.
属性
IUPAC Name |
4-[[4-[2-[[3-methyl-5-oxo-4-(1,1,2,2,2-pentadeuterioethyl)-2H-pyrrole-1-carbonyl]amino]ethyl]phenyl]sulfonylcarbamoylamino]cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O7S/c1-3-20-15(2)14-28(21(20)29)24(33)25-13-12-16-4-10-19(11-5-16)36(34,35)27-23(32)26-18-8-6-17(7-9-18)22(30)31/h4-5,10-11,17-18H,3,6-9,12-14H2,1-2H3,(H,25,33)(H,30,31)(H2,26,27,32)/i1D3,3D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMZLACCSCMGVHL-WNWXXORZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(CN(C1=O)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCC(CC3)C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C1=C(CN(C1=O)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCC(CC3)C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O7S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

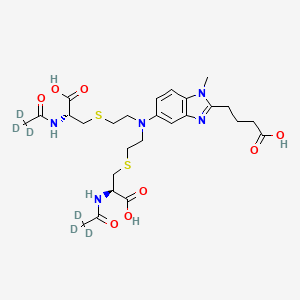

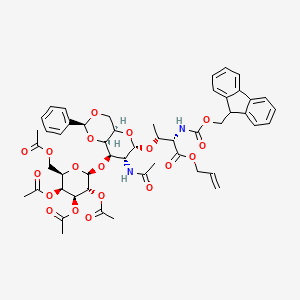

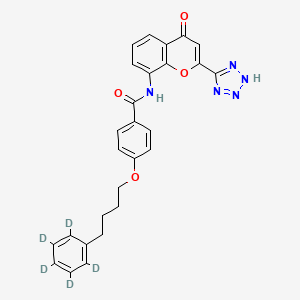
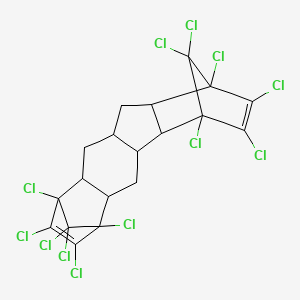

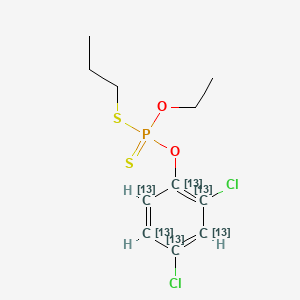

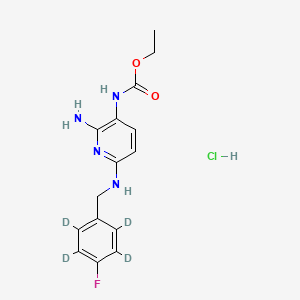
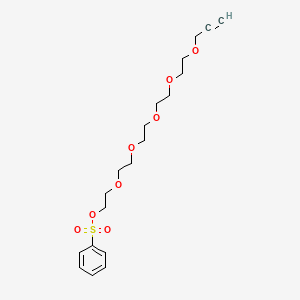
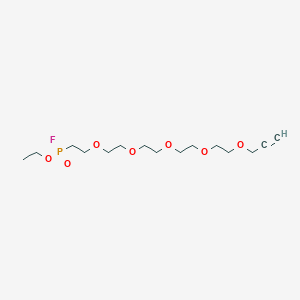
![7-(3-Bromophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B565058.png)
